molecular formula C27H30O15 B1257371 2-(3,4-dihydroxyphenyl)-5-hydroxy-3,7-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]chromen-4-one CAS No. 28638-13-3

2-(3,4-dihydroxyphenyl)-5-hydroxy-3,7-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]chromen-4-one

Cat. No. B1257371
CAS RN: 28638-13-3
M. Wt: 594.5 g/mol
InChI Key: GXLQUHPXGLZNGE-BJBZVNFPSA-N
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Description

The compound “2-(3,4-dihydroxyphenyl)-5-hydroxy-3,7-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]chromen-4-one” is a complex organic molecule. It has a chromen-4-one core structure, which is a type of oxygen-containing heterocycle . The molecule also contains multiple hydroxy groups and methyloxan-2-yl groups .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups and stereocenters . The chromen-4-one core is a planar structure, while the methyloxan-2-yl groups are likely to adopt a puckered conformation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its complex structure. The presence of multiple hydroxy groups could make the compound highly polar and capable of forming hydrogen bonds .

Scientific Research Applications

Anticancer Properties

Research on similar compounds to 2-(3,4-Dihydroxyphenyl)-5-hydroxy-3,7-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]chromen-4-one indicates their potential in anticancer applications. Compounds isolated from the young leaves of Triplaris cumingiana showed cytotoxic activities against various human cancer cell lines, suggesting a potential role in cancer treatment or research (Hussein et al., 2005). Moreover, bis-chromenone derivatives were studied for their anti-proliferative activity against human cancer cells, indicating their utility in developing anticancer agents (Venkateswararao et al., 2014).

Antioxidant and Antimicrobial Activities

4-Hydroxy-bis-coumarins, including derivatives similar to the target compound, have demonstrated significant antioxidant properties. A study found that these compounds showed strong antioxidant activity and radical scavenging ability, highlighting their potential in studies related to oxidative stress and free radical biology (Kancheva et al., 2010). Additionally, new bis-[3-(2-arylmethylidenimino-1,3-thiazol-4-yl)-4-hydroxy-2H-chromen-2-one-6-yl]methane derivatives have shown potent antimicrobial effects against various bacteria and fungi, suggesting their potential in antimicrobial research (Raghu et al., 2009).

Physicochemical Properties

The physicochemical properties of similar compounds are also of research interest. For instance, the crystal structure and sensitivity of similar compounds to solvent polarity and hydrogen bonding have been explored, which is relevant in the field of material science and chemistry (Elenkova et al., 2014). This research is crucial for understanding the interactions and stability of these compounds in different environments.

Biological Activity Prediction

Spectroscopic analysis and quantum mechanical studies of similar compounds have been conducted to predict their biological activity. This includes investigating the interaction of these compounds with graphene, which could enhance their physicochemical properties. Such studies are important in the development of new pharmaceuticals and materials (Al-Otaibi et al., 2020).

Mechanism of Action

The mechanism of action of this compound is not clear from the available data. It’s possible that the compound could have biological activity, given the presence of the chromen-4-one core, which is a structural motif found in many bioactive compounds .

Safety and Hazards

The safety and hazards associated with this compound are not known from the available data. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The compound could be of interest for further study, given its complex structure and the potential for biological activity. Future research could focus on elucidating its synthesis, exploring its reactivity, and investigating any potential bioactivity .

properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-5-hydroxy-3,7-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O15/c1-8-17(31)20(34)22(36)26(38-8)40-11-6-14(30)16-15(7-11)41-24(10-3-4-12(28)13(29)5-10)25(19(16)33)42-27-23(37)21(35)18(32)9(2)39-27/h3-9,17-18,20-23,26-32,34-37H,1-2H3/t8-,9-,17-,18-,20+,21+,22+,23+,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXLQUHPXGLZNGE-BJBZVNFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)C)O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)C)O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801311507
Record name Quercetin 3,7-dirhamnoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801311507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

594.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quercetin 3,7-dirhamnoside

CAS RN

28638-13-3
Record name Quercetin 3,7-dirhamnoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28638-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quercetin 3,7-dirhamnoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801311507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3,4-dihydroxyphenyl)-5-hydroxy-3,7-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]chromen-4-one
Reactant of Route 2
2-(3,4-dihydroxyphenyl)-5-hydroxy-3,7-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]chromen-4-one
Reactant of Route 3
2-(3,4-dihydroxyphenyl)-5-hydroxy-3,7-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]chromen-4-one
Reactant of Route 4
2-(3,4-dihydroxyphenyl)-5-hydroxy-3,7-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]chromen-4-one
Reactant of Route 5
2-(3,4-dihydroxyphenyl)-5-hydroxy-3,7-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]chromen-4-one
Reactant of Route 6
2-(3,4-dihydroxyphenyl)-5-hydroxy-3,7-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]chromen-4-one

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